molecular formula C20H41NO2 B091587 N-(2-Hydroxyethyl)octadecanamide CAS No. 111-57-9

N-(2-Hydroxyethyl)octadecanamide

Cat. No.: B091587
CAS No.: 111-57-9
M. Wt: 327.5 g/mol
InChI Key: OTGQIQQTPXJQRG-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)octadecanamide, also known as stearoylethanolamide, is a fatty acid ethanolamide derived from octadecanoic acid (stearic acid) and ethanolamine. This compound is part of the N-acylethanolamine family, which includes bioactive lipids involved in various physiological processes. It is a white to light yellow crystalline substance with a molecular formula of C({20})H({41})NO(_{2}) and a molecular weight of 327.55 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-Hydroxyethyl)octadecanamide can be synthesized through the reaction of stearic acid with ethanolamine. The process typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification and amidation processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxyethyl)octadecanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO({3})) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH(_{4})) in anhydrous ether.

    Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine.

Major Products

    Oxidation: Stearic acid derivatives.

    Reduction: Stearyl amine.

    Substitution: Stearic esters or ethers.

Scientific Research Applications

N-(2-Hydroxyethyl)octadecanamide has diverse applications in scientific research:

    Chemistry: Used as a surfactant and emulsifying agent in various formulations.

    Biology: Studied for its role in cell signaling and apoptosis. It is an endocannabinoid-like compound with pro-apoptotic activity.

    Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases and metabolic disorders.

    Industry: Utilized in the production of cosmetics, lubricants, and coatings due to its amphiphilic nature.

Mechanism of Action

N-(2-Hydroxyethyl)octadecanamide exerts its effects primarily through interaction with cell membranes and modulation of signaling pathways. It is known to influence the endocannabinoid system, particularly by interacting with cannabinoid receptors and affecting the release of neurotransmitters. This compound also induces apoptosis in certain cell types by activating caspase pathways and altering mitochondrial function.

Comparison with Similar Compounds

Similar Compounds

    N-Palmitoylethanolamide: Another N-acylethanolamine with anti-inflammatory and analgesic properties.

    N-Oleoylethanolamide: Known for its role in regulating appetite and lipid metabolism.

    Anandamide: An endocannabinoid involved in pain, mood, and appetite regulation.

Uniqueness

N-(2-Hydroxyethyl)octadecanamide is unique due to its specific fatty acid chain length (stearic acid) and its distinct biological activities, particularly its pro-apoptotic effects and interaction with the endocannabinoid system. This sets it apart from other N-acylethanolamines, which may have different fatty acid chains and biological functions.

Properties

IUPAC Name

N-(2-hydroxyethyl)octadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C20H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h22H,2-19H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTGQIQQTPXJQRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H41NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9042178
Record name N-(2-Hydroxyethyl)octadecanamide
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Molecular Weight

327.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, Solid
Record name Octadecanamide, N-(2-hydroxyethyl)-
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Record name Stearoylethanolamide
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CAS No.

111-57-9
Record name N-Stearoylethanolamine
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Record name N-(2-Hydroxyethyl)octadecanamide
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Record name Stearamide MEA
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Record name Octadecanamide, N-(2-hydroxyethyl)-
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Record name N-(2-Hydroxyethyl)octadecanamide
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Record name N-(2-hydroxyethyl)stearamide
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Record name STEARIC MONOETHANOLAMIDE
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Record name Stearoylethanolamide
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Melting Point

98.5 °C
Record name Stearoylethanolamide
Source Human Metabolome Database (HMDB)
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Synthesis routes and methods I

Procedure details

In an exemplary embodiment, 20 mmol ethanolamine was reacted with 1 mmol vinyl stearate at 80° C. for 1 hour in the presence of 1% sodium methoxide. N-stearoylethanolamine with 96% purity was obtained after the removal of excess ethanolamine without further purification. In another exemplary embodiment, 20 mmol ethanolamine was reacted with 1 mmol vinyl palmitate at 60° C. for 1.5 hours in the presence of 1% sodium methoxide. N-palmitoylethanolamine with 98% purity was obtained after the removal of excess ethanolamine without further purification. More examples of reacting the alkanolamine and the vinyl ester of the fatty acid to prepare the high-purity fatty acid N-acylalkanolamine in a high yield are described in Examples 1-8.
Quantity
20 mmol
Type
reactant
Reaction Step One
Quantity
1 mmol
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 24.4 g (0.4 mole) ethanolamine in 500 ml ethanol at 60° C. was added 85.2 g (0.3 mole) stearic acid. The ethanol was distilled off until the pot temperature reached 100° C., at which time 300 ml toluene was added, and the water was distilled off as an azeotrope. After 5 hours at 110° C., 6 ml water was recovered in the Stark & Dean trap. Some toluene was removed to raise the pot temperature to 135° C. After an additional 4 hours, another 7 ml water was trapped. The title product (38.5 g) that crystallized on cooling had a melting point of 96°-99° C.
Quantity
24.4 g
Type
reactant
Reaction Step One
Quantity
85.2 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is N-(2-Hydroxyethyl)octadecanamide synthesized, and what spectroscopic data confirms its formation?

A1: this compound can be synthesized via a non-catalytic amidation reaction between palm fatty acid distillate (PFAD) and monoethanolamine (MEA) under microwave irradiation []. The formation of this compound, alongside other fatty acid alkanolamide derivatives, is confirmed through spectroscopic analyses:

  • FT-IR: The presence of this compound is indicated by the stretching vibration of C-N groups at a wavenumber of 3301.89 cm-1. This is further supported by stretching vibrations attributed to C-N-H and C-N at wavenumbers 1557.03 cm-1 and 1466.08 cm-1, respectively [].
  • GC-MS: The mass spectrum confirms the presence of this compound along with other alkanolamide derivatives like N-(2-hydroxyethyl)-Octanamide, N-(2-hydroxyethyl)-Decanamide, N-(2-hydroxyethyl)-Dodecanamide and N-(2-hydroxyethyl)-Hexadecanamide [].

Q2: Is there any structural information available for this compound?

A2: While the provided abstracts do not detail the crystal structure of this compound, one of the articles mentions a study focusing on "The Crystal Structure of N-(2-Hydroxyethyl)-octadecanamide" []. This suggests that detailed structural information, including bond lengths, angles, and spatial arrangement of atoms, is likely available in the full research article.

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